(S)-2-苯甲酰氨基-3-(对羟基苯基)丙酰胺

描述

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .

Synthesis Analysis

The main building blocks of lignin, a type of phenolic compound, are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .

Molecular Structure Analysis

The structure of phenolic acids consists of a phenolic ring with an attached carbon chain bearing a carboxylic group . The most important compounds of this family are hydroxybenzoic (C6-C1) and hydroxycinnamic acids (C6-C3) .

Chemical Reactions Analysis

Lignin is a complex natural polymer resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . These polymers are deposited predominantly in the walls of secondarily thickened cells, making them rigid and impervious .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

科学研究应用

合成和抗菌活性

苯甲酰胺衍生物的合成因其潜在的抗菌活性而被探索。例如,合成了 N-(3-羟基-2-吡啶基)苯甲酰胺并针对多种细菌进行了测试,显示出对肠球菌和金黄色葡萄球菌等菌株的活性,具有特定的最小抑菌浓度 (MIC) 值 (Mobinikhaledi 等人,2006)。这项研究突出了此类化合物在开发新型抗菌剂中的潜在用途。

药理活性

另一个研究领域集中在 N-(3-羟基苯基)苯甲酰胺衍生物的药理活性上。合成了这些化合物并对其针对丁酰胆碱酯酶、乙酰胆碱酯酶和脂氧合酶等酶的酶抑制活性进行了研究,展示了其在治疗应用中的潜力 (Abbasi 等人,2014)。

抗菌活性

还研究了 N-(邻羟基苯基)苯甲酰胺和苯乙酰胺的抗菌活性。一些衍生物对革兰氏阴性菌(如肺炎克雷伯菌和铜绿假单胞菌)表现出显着的活性,并且对白色念珠菌具有抗真菌活性 (Şener 等人,2000)。

化学选择性合成

氨基苯酚的化学选择性 N-苯甲酰化以产生 N-(2-羟基苯基)苯甲酰胺,突出了合成具有生物学意义的化合物的方法。该方法强调了苯甲酰胺在合成生物活性化合物中的多功能性 (Singh 等人,2017)。

材料科学应用

除了制药应用之外,苯甲酰胺衍生物还在材料科学中得到应用,例如在光聚合应用中合成聚(苯并恶唑)前体。这证明了该化合物的多功能性延伸到先进的材料应用 (Ebara 等人,2001)。

作用机制

Target of Action

It’s known that similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s known that the compound can undergo enzymatic reactions . For instance, it has been reported that BZ-TYR-Gly-NH2 can be rapidly hydrolyzed by chymotrypsin . This suggests that BZ-TYR-NH2 might interact with its targets in a similar manner, possibly acting as a substrate for certain enzymes.

Biochemical Pathways

For instance, tyrosine is synthesized from prephenate in a process that involves prephenate dehydrogenase (PDH) or arogenate dehydrogenase (ADH) . It’s possible that BZ-TYR-NH2 might interact with these or related pathways.

Pharmacokinetics

A study on similar compounds, such as n-acetyltyrosineamide (ac-tyr-nh2 or naya), has shown that these compounds can permeate lipid bilayers . This suggests that BZ-TYR-NH2 might have similar properties, potentially influencing its bioavailability.

Result of Action

It’s known that similar compounds can inhibit certain enzymatic activities . For instance, BZ-TYR-Gly-NH2 can be rapidly hydrolyzed by chymotrypsin , suggesting that BZ-TYR-NH2 might have similar inhibitory effects on certain enzymes.

Action Environment

It’s known that factors such as ph and temperature can influence the activity of enzymes and other proteins that bz-tyr-nh2 might interact with .

未来方向

属性

IUPAC Name |

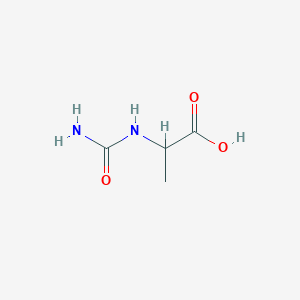

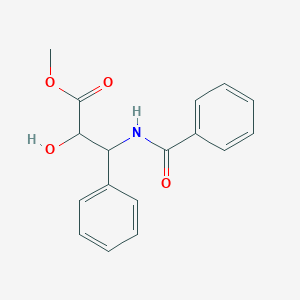

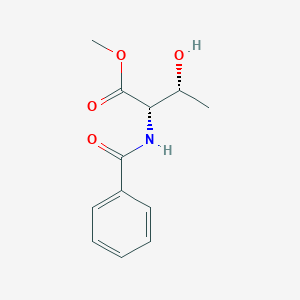

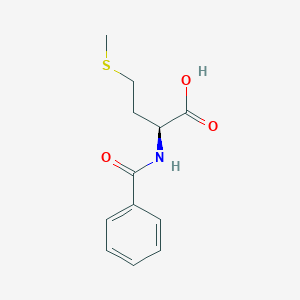

N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBPBEKJXBRSGI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide | |

CAS RN |

58690-81-6 | |

| Record name | Benzenepropanamide, α-(benzoylamino)-4-hydroxy-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58690-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-benzamido-3-(p-hydroxyphenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is N-Benzoyl-L-tyrosinamide a suitable substrate for studying chymotrypsin activity?

A1: Chymotrypsin is a proteolytic enzyme that catalyzes the hydrolysis of peptide bonds. N-Benzoyl-L-tyrosinamide serves as an effective substrate for chymotrypsin because it is hydrolyzed by the enzyme to produce ammonia []. This ammonia release can be easily measured using an ammonia gas-sensing electrode, providing a direct and quantifiable measure of chymotrypsin activity []. This method offers advantages over traditional spectrophotometric methods, which can be affected by turbidity and interference from degradation products [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。